Naphthol AS-BI phosphate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its role in various biochemical assays and research applications.
Mechanism of Action
Target of Action
The primary targets of Naphthol AS-BI phosphate disodium salt are acid phosphatase (ACP) and alkaline phosphatase . These enzymes play crucial roles in various biological processes, including energy production, signal transduction, and nucleotide synthesis.
Mode of Action
This compound acts as a substrate for both acid and alkaline phosphatases . The compound interacts with these enzymes, leading to a reaction that produces a colored precipitate . This color change allows for the visualization of enzyme activity within cells or tissue sections .
Biochemical Pathways
The interaction of this compound with acid and alkaline phosphatases affects various biochemical pathways. For instance, it can be used in tartrate-resistant acid phosphatase (TRAP) staining to detect osteoclast activity . It can also be used in staining cells to measure alkaline phosphatase (ALP) activity .
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it may have good bioavailability .
Result of Action
The action of this compound results in the production of a colored precipitate, which allows for the visualization of enzyme activity within cells or tissue sections . This can be particularly useful in research and diagnostic applications, such as detecting osteoclast activity or measuring ALP activity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to heat. Additionally, its solubility in water indicates that it may be less effective in non-aqueous environments .
Biochemical Analysis
Biochemical Properties
Naphthol AS-BI phosphate disodium salt plays a significant role in biochemical reactions. It is used as a substrate to determine alkaline and acid phosphatase . It interacts with these enzymes, enabling the measurement of their activity in various biochemical assays .
Cellular Effects
The effects of this compound on cells are primarily related to its role in enzyme activity measurement. For instance, it is used in tartrate-resistant acid phosphatase (TRAP) staining to detect osteoclast activity . It is also used in staining cells to measure alkaline phosphatase (ALP) activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes such as alkaline and acid phosphatase . It serves as a substrate for these enzymes, allowing for the measurement of their activity in biochemical assays .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in enzyme activity measurement
Metabolic Pathways
This compound is involved in the metabolic pathways related to the activity of alkaline and acid phosphatase
Preparation Methods
The synthesis of Naphthol AS-BI phosphate disodium salt involves several steps. The starting material, 7-Bromo-3-hydroxy-2-naphtho-o-anisidine, undergoes a phosphorylation reaction to introduce the phosphate group. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The final product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Naphthol AS-BI phosphate disodium salt undergoes several types of chemical reactions, including:
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthol AS-BI phosphate disodium salt is widely used in scientific research, particularly in the following areas:
Biochemistry: It serves as a substrate for detecting acid and alkaline phosphatase activities in various biological samples.
Histochemistry: The compound is used in staining techniques to visualize enzyme activities in tissue sections.
Cell Biology: It is employed in assays to measure enzyme activities in single cells, providing insights into cellular functions and processes.
Medical Research: The compound is used in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.
Comparison with Similar Compounds
Naphthol AS-BI phosphate disodium salt is unique due to its specific structure and reactivity. Similar compounds include:
Naphthol AS phosphate disodium salt: Used for similar applications but lacks the bromine and methoxy groups, which can affect its reactivity and staining properties.
Naphthol AS-MX phosphate disodium salt: Another substrate for phosphatase enzymes, differing in the substituents on the naphthalene ring.
Naphthol AS-D chloroacetate: Used in different staining applications, with a chloroacetate group instead of a phosphate group.
These compounds share similar applications but differ in their chemical structures and specific reactivities, making this compound a unique and valuable tool in biochemical research.
Properties
CAS No. |
530-79-0 |
---|---|
Molecular Formula |
C18H15BrNNaO6P |
Molecular Weight |
475.2 g/mol |
IUPAC Name |
[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H15BrNO6P.Na/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24;/h2-10H,1H3,(H,20,21)(H2,22,23,24); |
InChI Key |
WNXNLUSSGAHEKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O.[Na] |
530-79-0 | |
Related CAS |
530-79-0 (di-hydrochloride salt) |
Synonyms |
7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide Disodium Salt; 7-Bromo-3-hydroxy-2-naphth-o-anisidide Phosphate Disodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.